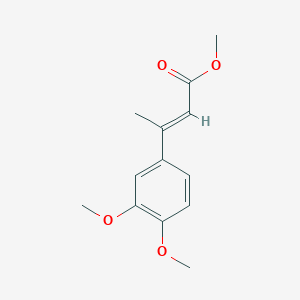
methyl (2E)-3-(3,4-dimethoxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is an organic compound with a molecular formula of C12H14O4 It is an ester derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with 3,4-dimethoxybenzaldehyde to form the corresponding (E)-alkene, which is then esterified with methanol.
Industrial Production Methods
In an industrial setting, the production of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanol.
Scientific Research Applications
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and materials with specific properties, such as UV resistance and thermal stability.
Mechanism of Action
The mechanism of action of methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-methoxyphenyl)-2-propenoate: Similar structure but with only one methoxy group.
Ethyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (E)-3-(3,4-dihydroxyphenyl)-2-propenoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
Methyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl (E)-3-(3,4-dimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-9(7-13(14)17-4)10-5-6-11(15-2)12(8-10)16-3/h5-8H,1-4H3/b9-7+ |
InChI Key |
OKAAEUGCRWIVDD-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


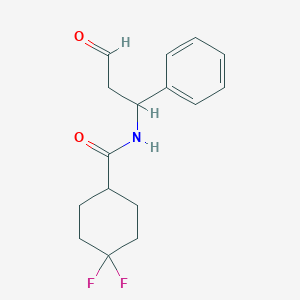
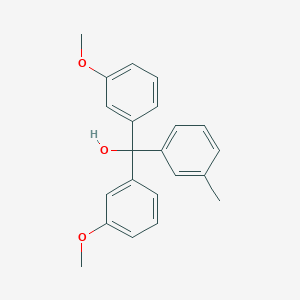
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
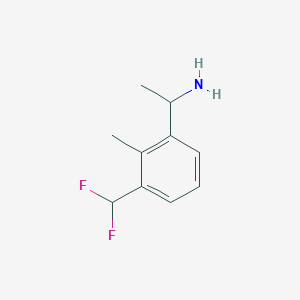
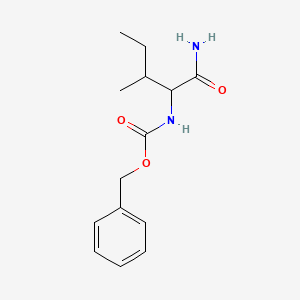

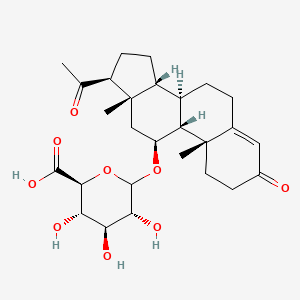


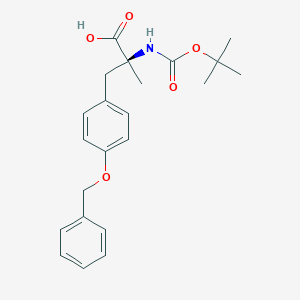
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
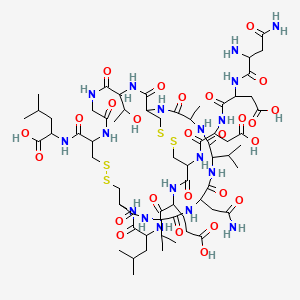
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)
